五羰基氯代铼(I)

货号 B089072

CAS 编号:

14099-01-5

分子量: 361.71 g/mol

InChI 键: JQUUAHKBIXPQAP-UHFFFAOYSA-M

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

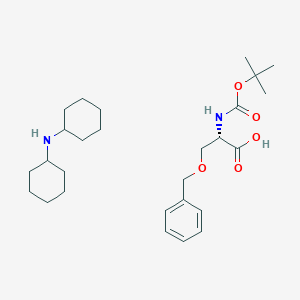

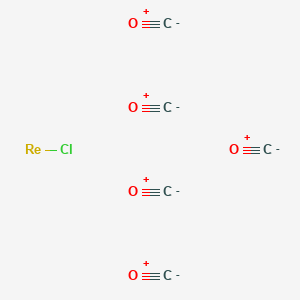

Pentacarbonylchlororhenium(I) is an organometallic compound with the molecular formula Re(CO)5Cl . It is used in the study of charge-transfer processes . It appears as a white to off-white powder .

Molecular Structure Analysis

The molecular structure of Pentacarbonylchlororhenium(I) is represented by the formula Re(CO)5Cl . This indicates that the molecule consists of one rhenium atom, five carbonyl groups, and one chloride atom.Physical And Chemical Properties Analysis

Pentacarbonylchlororhenium(I) is a white to off-white powder . Its molecular weight is 361.71 .科研应用

发光性质和X射线晶体结构:

- 五羰基氯代铼与2,7-二甲基-1,8-萘啶反应形成发光配合物,在溶液中表现出配体中心发射,在固态中表现出3MLCT发射。这种配合物在空气中稳定,但在某些条件下显示出配体的不稳定性 (Andrews, Laye, & Pope, 2009)。

三羰基配合物的形成:

- 五羰基卤代铼(I)配合物与2,2′:6′,2″-三吡啶形成稳定的八面体三羰基配合物。这些配合物在溶液中表现出流动性行为,其旋转的能垒由Abel等人(1993年)估计。

有机发光二极管(OLEDs):

- 中性铼(I)三羰基配合物,包括从五羰基氯代铼(I)衍生的配合物,由于其磷光发射、优异的热稳定性和光化学稳定性,具有在OLEDs中的潜力 (Zhao et al., 2016)。

生物应用:

- 可从五羰基氯代铼(I)衍生的发光铼(I)三羰基多吡啶配合物已被开发用于作为细胞成像试剂、抗癌药物和抗菌剂。这些配合物具有多样的光物理性质,并具有在光动力疗法中使用的潜力 (Lee, Leung, & Lo, 2017)。

配位化学中的光物理性质:

- 五羰基氯代铼(I)在形成铼(I)三羰基基团中起关键作用,这对于电子转移、能量转移和光解离过程至关重要。这些配合物在CO2还原、DNA裂解以及作为生物标记物中有应用 (Coleman, Brennan, Vos, & Pryce, 2008)。

表面位点探测:

- 可从五羰基氯代铼(I)衍生的铼羰基配合物已被用于探测TiO2表面位点。这些研究为我们提供了关于表面反应和表面铼三羰基和四羰基的形成的见解 (Lobo-Lapidus & Gates, 2010)。

Safety And Hazards

性质

IUPAC Name |

carbon monoxide;chlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUAHKBIXPQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161512 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentacarbonylchlororhenium | |

CAS RN |

14099-01-5 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

102

Citations

Synthesis of a group of carbonyl rhenium coordination compounds with hydrospirophosphorane ligands was carried out and described. Different symmetrical HP(OCH 2 CH 2 NH) 2 L1, …

Number of citations: 6

onlinelibrary.wiley.com

A family of (1,10-phenanthroline)rhenium(I)(CO)3Cl complex cored first generation dendrimers with one, two or three dendrons have been prepared. The first generation dendrons …

Number of citations: 40

pubs.rsc.org

Photocatalytic reduction of CO 2 to useful fuel has been identified as a promising strategy to address the energy and environmental issues. Development of well-defined photocatalysts …

Number of citations: 66

link.springer.com

Hybrid CO 2 -reduction photocatalysts based on Re(bpy)(CO) 3 Cl, where bpy is 2,2′-bipyridine, were synthesized in order to investigate the effect of different ligand derivatization …

Number of citations: 9

www.sciencedirect.com

Background/Aim: Rhenium(I)-diselenoether (Re-diSe) is a drug under development for the treatment of metastatic cancers, with selective inhibitory effects on MDA-MB231 cancer cells …

Number of citations: 6

ar.iiarjournals.org

Bipyridines are ubiquitous in organic and inorganic chemistry because of their redox and photochemical properties and their utility as ligands to transition metals. Cationic substituents …

Number of citations: 3

pubs.rsc.org

Re(I) tricarbonyl complexes have received much attention due to their attractive photochemical, electrochemical, and biological properties. Beyond simple mononuclear complexes, …

Number of citations: 2

pubs.rsc.org

The triazine and triazolo ligands (general abbreviations, L) used in the present work are pyridyltriazine (L 1 ), pyrazinyltriazine (L 2 ) and triazolopyridine (L 3 ), respectively. The reaction …

Number of citations: 26

www.sciencedirect.com

A number of mono- and bi-nuclear rhenium(I) complexes have been prepared and their physical properties, including the infrared spectra of the reduced complexes, have been studied. …

Number of citations: 15

pubs.rsc.org

Fluorescent Si-rhodamines were modified to enable complexation with the Re(I)- and 99mTc(I)-tricarbonyl core. The corresponding complexes exhibit suitable properties as bimodal …

Number of citations: 10

pubs.rsc.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。